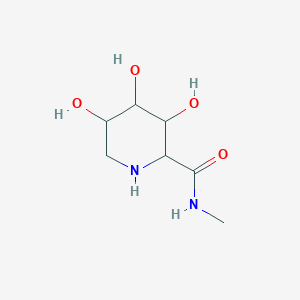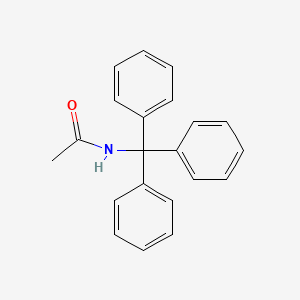![molecular formula C10H9NO B14757900 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- CAS No. 1199-31-1](/img/structure/B14757900.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[420]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- is a complex organic compound characterized by its bicyclic structure This compound is part of the bicyclo[42
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- typically involves a series of organic reactions starting from simpler precursors. One common method involves the cyclization of appropriate dienes and nitriles under controlled conditions. The reaction conditions often include the use of catalysts such as rhodium complexes to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the fabrication of high-density multilayer interconnect structures in electronics.
作用机制
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A simpler analog without the carbonitrile and methoxy groups.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: A similar compound with additional methoxy groups.
Bicyclo[4.2.0]octa-1,3,5-triene-7-methanamine, 3,4-dimethoxy-: Another analog with a methanamine group.
Uniqueness
The presence of the carbonitrile and methoxy groups in Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy- imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. These features make it distinct from its simpler analogs and useful in specialized applications.
属性
CAS 编号 |
1199-31-1 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC 名称 |
4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C10H9NO/c1-12-9-3-2-7-4-8(6-11)10(7)5-9/h2-3,5,8H,4H2,1H3 |
InChI 键 |
DQCTUNOBJMHLHP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CC2C#N)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-n-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B14757829.png)

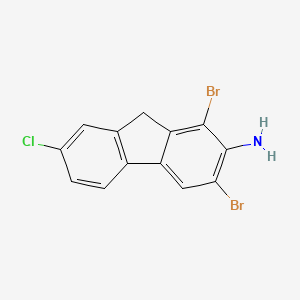
![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)
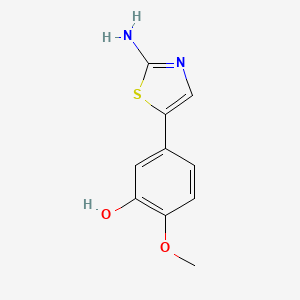

![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
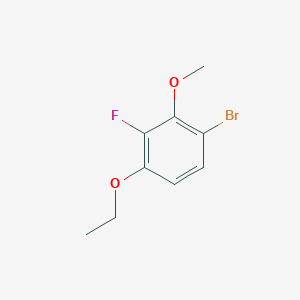
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
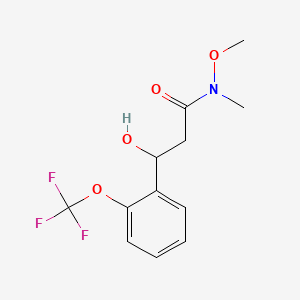
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
